Trabectedine Impurity E

Description

Contextual Significance of Pharmaceutical Impurities in Drug Quality

In pharmaceutical manufacturing, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity (the active pharmaceutical ingredient or API) or an excipient. bmc.com.lbresearchgate.net The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a medicinal product. nice.org.uk They can arise from various sources, including the manufacturing process (process impurities), chemical changes or degradation of the drug substance over time (degradation products), or from starting materials and intermediates. bmc.com.lbsynzeal.com

Regulatory bodies, such as those that follow the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. synzeal.comedqm.eu The identification, characterization, and quantification of impurities are critical steps in drug development and manufacturing. researchgate.net Establishing acceptable limits for these substances is essential to ensure that the drug product is safe for patient use and meets high-quality standards. bmc.com.lb The study of impurities is therefore a fundamental aspect of pharmaceutical science, ensuring the consistency and reliability of therapeutic agents. synzeal.com

Overview of Trabectedine: Chemical Synthesis and Pharmaceutical Formulations

Trabectedine, known by the brand name Yondelis and development code ET-743, is a complex antineoplastic agent. wikipedia.orgajptr.com Originally isolated from the Caribbean sea squirt, Ecteinascidia turbinata, the low natural yield necessitated the development of a complex, multi-step total synthetic process for commercial production. nice.org.ukwikipedia.orgtga.gov.au The synthesis of Trabectedin is a significant challenge in organic chemistry, involving intricate steps like the Pictet-Spengler reaction. wikipedia.org

The Trabectedine molecule features a unique structure comprising three fused tetrahydroisoquinoline rings. researchgate.net Due to its limited aqueous solubility and poor stability in solution, the final pharmaceutical product is typically a lyophilized (freeze-dried) powder for concentrate for solution for infusion. tga.gov.auepo.org This formulation requires reconstitution before intravenous administration. geneesmiddeleninformatiebank.nl The formulation's excipients are carefully selected to enhance the stability of the API and control the formation of degradation impurities. nice.org.ukepo.org

Defining Trabectedine Impurity E: Research Perspectives and Challenges

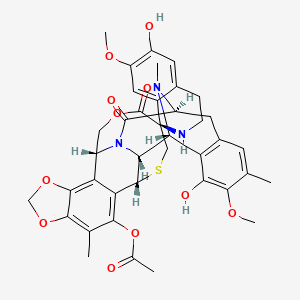

This compound is a substance chemically related to the parent Trabectedine molecule. Based on available data, it is defined by the chemical properties outlined in the table below. Its molecular formula, C₃₉H₄₁N₃O₁₁S, differs from that of Trabectedine (C₃₉H₄₃N₃O₁₁S) by two hydrogen atoms, suggesting it is a dehydrogenated derivative of the active ingredient.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₄₁N₃O₁₁S |

| Molecular Weight | 759.821 g/mol |

| IUPAC Name | [(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.1³,¹¹.0²,¹³.0⁴,⁹.0¹⁵,²³.0¹⁶,²⁰]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

Data sourced from available chemical supplier information.

Academic Research Scope and Objectives for this compound

The academic and industrial research objectives for a specified but not extensively characterized impurity like this compound align with standard pharmaceutical quality control principles. The primary goal is to ensure that its presence does not adversely affect the final product's quality and safety. The scope of this research would encompass several key areas:

Development of Analytical Methods: A crucial objective is the development and validation of robust and sensitive analytical methods, such as RP-HPLC or LC-MS/MS, for the specific detection and quantification of this compound. wjpls.orgnih.gov These methods must be able to separate the impurity from the Trabectedine API and other related substances. wjpls.org

Elucidation of Formation Pathway: Research is needed to determine the origin of Impurity E. This involves investigating whether it is a process-related impurity formed during the synthesis of Trabectedine or a degradation product that arises during storage or formulation. bmc.com.lb Understanding its formation mechanism is key to implementing control strategies.

Chemical Synthesis and Characterization: The synthesis and isolation of a pure reference standard of this compound are necessary. This allows for unequivocal structural confirmation (using techniques like NMR and MS) and is essential for the validation of analytical methods and for conducting toxicological studies. synzeal.com

Qualification and Risk Assessment: A critical objective is the "qualification" of the impurity. This involves gathering and evaluating data to establish the biological safety of the impurity at a specified level. edqm.eu If the impurity is found to be unusually potent or toxic, stricter limits than those outlined in general guidelines may be required. edqm.euedqm.eu This toxicological assessment informs the setting of an acceptable limit for this compound in the drug substance specification.

Properties

Molecular Formula |

C39H41N3O11S |

|---|---|

Molecular Weight |

759.8 g/mol |

IUPAC Name |

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1 |

InChI Key |

HURGLJIPFDYHTH-YAJOLDMGSA-N |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Origin of Product |

United States |

Methodologies for Structural Elucidation and Characterization of Trabectedine Impurity E

Advanced Spectroscopic Techniques for Impurity E Identification

A suite of advanced spectroscopic techniques is indispensable for the definitive identification and structural elucidation of Trabectedine Impurity E. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Impurity E Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including impurities like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum of Impurity E help in identifying the number and types of protons and their neighboring atoms. For instance, the presence of aromatic protons, aliphatic protons, and protons attached to heteroatoms can be discerned.

¹³C NMR (Carbon NMR): This method reveals the types of carbon atoms present in the molecule, such as carbonyl carbons, aromatic carbons, and aliphatic carbons. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

2D NMR Techniques: To establish the connectivity between atoms, various 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

By comparing the NMR spectra of Impurity E with that of Trabectedin, structural differences can be pinpointed, leading to the elucidation of the impurity's structure. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for "this compound" is not publicly available. The table demonstrates how such data would be presented.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |

| 1 | 155.2 | - |

| 3 | 110.5 | 6.85 (s) |

| 4a | 45.3 | 3.20 (d, 12.5) |

| 5 | 28.9 | 1.80 (m), 2.10 (m) |

| 6 | 65.7 | 4.50 (t, 8.0) |

| 7 | 140.1 | - |

| 8 | 125.4 | 7.20 (d, 8.0) |

| 9 | 128.9 | 7.35 (t, 8.0) |

| 10 | 122.1 | 7.10 (d, 8.0) |

| 11 | 148.3 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination of Impurity E

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. unive.it This is a critical step in the identification of an unknown impurity.

The mass spectrometer, often coupled with a liquid chromatography system (LC-MS), ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govsemanticscholar.org HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the m/z value with very high accuracy (typically to four or five decimal places).

By comparing the experimentally determined accurate mass of the protonated molecule [M+H]⁺ or other adducts of Impurity E with calculated masses for potential molecular formulas, the correct elemental composition can be established. unive.it This information, combined with data from other spectroscopic techniques, is essential for confirming the proposed structure of the impurity.

Table 2: Example of HRMS Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 762.2935 | 762.2931 | -0.5 | C₃₉H₄₄N₃O₁₁S |

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity E Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively. farmaciajournal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. farmaciajournal.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence or absence of specific groups. researchgate.net The IR spectrum of Impurity E can be compared to that of Trabectedin to identify any differences in functional groups, such as changes in carbonyl groups, hydroxyl groups, or aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the shape of the UV-Vis spectrum are characteristic of the chromophores (light-absorbing groups) present in the molecule. This technique can indicate the nature of the conjugated systems within Impurity E and can be used to detect structural modifications that affect these systems.

X-ray Crystallography for Crystalline Forms of Impurity E (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that the compound can be obtained in a crystalline form. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, providing an unambiguous structural determination.

If this compound can be isolated and crystallized, X-ray crystallography would provide the absolute configuration and detailed conformational information, solidifying the structural elucidation. However, obtaining suitable crystals of impurities can be challenging due to the small quantities available and potential difficulties in crystallization.

Chromatographic Separation Techniques for Impurity E Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from the bulk drug substance and for assessing its purity.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of compounds from complex mixtures. lcms.czwarwick.ac.ukspringernature.com This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

To isolate this compound, a preparative HPLC method is developed by first optimizing the separation on an analytical scale. nih.gov Factors such as the choice of stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature are carefully adjusted to achieve the best possible resolution between Trabectedine and Impurity E. nih.gov

Once the analytical method is optimized, it is scaled up to a preparative scale by using a larger column and a higher flow rate. The crude mixture containing Trabectedine and its impurities is injected onto the preparative column, and the separated components are detected as they elute from the column, typically using a UV detector. The fraction corresponding to Impurity E is collected. The purity of the isolated fraction is then assessed using analytical HPLC. This process may need to be repeated to obtain a sufficient quantity of the impurity with high purity for comprehensive spectroscopic characterization.

Gas Chromatography (GC) Applications in Impurity E Volatility and Composition Analysis (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its applicability in the analysis of this compound would be contingent on the impurity possessing sufficient volatility and thermal stability to be vaporized without degradation in the GC inlet and transported through the analytical column.

Given the complex, high molecular weight structure of Trabectedin (C₃₉H₄₃N₃O₁₁S), it is largely non-volatile. pharmaffiliates.comsynzeal.com Most of its known impurities and degradation products are expected to share this characteristic, making direct GC analysis challenging. However, GC could be applicable under specific circumstances:

Analysis of Volatile Precursors or Degradants: If Impurity E were a smaller, volatile molecule that is a byproduct of the Trabectedin synthesis process or a specific degradation pathway, GC would be a suitable technique for its analysis.

Derivatization: Chemical derivatization could be employed to convert non-volatile Impurity E into a more volatile derivative suitable for GC analysis. This process would involve reacting the impurity with a derivatizing agent to introduce a less polar, more volatile functional group.

Hypothetical GC Analysis Parameters for a Volatile Trabectedin-Related Impurity:

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Provides high resolution for complex mixtures. |

| Injector Temperature | 250 - 300 °C | To ensure complete vaporization of the analyte. |

| Oven Temperature Program | Gradient from 100 °C to 300 °C | To separate compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose detection of organic compounds; MS for identification. |

Hyphenated Techniques for Comprehensive Impurity E Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of pharmaceutical impurities. nih.govrjpn.orgsaspublishers.com They provide both separation of the impurity from the API and other components, as well as detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantitative Analysis of Impurity E

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the cornerstone for the analysis of non-volatile pharmaceutical impurities like those related to Trabectedin. nih.govsemanticscholar.orgmdpi.com

Structural Confirmation: High-resolution mass spectrometry (HRMS) coupled with LC can provide the accurate mass of Impurity E, enabling the determination of its elemental composition. Subsequent fragmentation of the parent ion in the mass spectrometer (MS/MS) yields a characteristic fragmentation pattern. By analyzing these fragments, the structure of the impurity can be pieced together and compared with the structure of Trabectedin to identify the modification (e.g., addition, deletion, or alteration of a functional group).

Quantitative Analysis: LC-MS/MS is also a highly sensitive and selective technique for the quantification of impurities. A specific and sensitive method can be developed to detect and quantify Impurity E at very low levels, often in the parts-per-million (ppm) range relative to the API. This is crucial for ensuring that the impurity is below the qualification and identification thresholds set by regulatory agencies.

Hypothetical LC-MS/MS Method Parameters for this compound:

| Parameter | Condition | Rationale |

| LC Column | C18 reversed-phase column | Suitable for separating moderately polar to non-polar compounds like Trabectedin and its impurities. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile | Provides good separation and is compatible with mass spectrometry. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | Efficiently ionizes molecules like Trabectedin. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ for sensitive quantification; Q-TOF for accurate mass and structural elucidation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification. | MRM provides high selectivity and sensitivity for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of Impurity E and Related Substances

As previously discussed, direct GC-MS analysis of a large, non-volatile molecule like a typical Trabectedin impurity is generally not feasible. However, GC-MS is a critical tool for the analysis of volatile and semi-volatile impurities that may be present in the drug substance. These can include residual solvents from the manufacturing process or volatile degradation products.

For the trace analysis of a hypothetical volatile Impurity E or related substances, headspace GC-MS would be the preferred technique. In headspace analysis, the volatile compounds are partitioned from the sample matrix into the gaseous phase (headspace) in a sealed vial before being injected into the GC-MS system. This technique is highly effective for detecting trace levels of volatile impurities without interference from the non-volatile API.

Hypothetical Headspace GC-MS Parameters for Volatile Impurities in Trabectedin:

| Parameter | Condition | Rationale |

| Headspace Sampler | Vial incubation at elevated temperature (e.g., 80-120 °C) | To promote partitioning of volatile analytes into the headspace. |

| GC Column | Capillary column with a polar stationary phase | For the separation of a wide range of volatile organic compounds. |

| Mass Spectrometer | Quadrupole mass analyzer | Provides mass information for the identification of the separated compounds by comparison to spectral libraries. |

Formation and Degradation Mechanisms of Trabectedine Impurity E

Hydrolytic Degradation Pathways of Trabectedin Yielding Impurity E

While hydrolysis is a common degradation pathway for many pharmaceuticals, specific data directly linking hydrolytic conditions to the formation of Trabectedin Impurity E (14-Keto-Trabectedin) is not extensively detailed in publicly available literature. However, the complex structure of Trabectedin, which includes several ester and amide linkages, suggests a general susceptibility to hydrolysis under certain pH and temperature conditions. It is plausible that extreme pH environments could catalyze the breakdown of the molecule, though the primary pathway to Impurity E appears to be oxidative.

Oxidative Degradation Mechanisms Leading to Trabectedin Impurity E

Oxidative degradation is the principal mechanism responsible for the formation of Trabectedin Impurity E. The secondary alcohol at the C-14 position of the Trabectedin molecule is a prime target for oxidation, leading to the corresponding ketone.

Key Factors Influencing Oxidative Degradation:

| Factor | Influence on Impurity E Formation |

| Presence of Oxidizing Agents | Exposure to atmospheric oxygen, peroxides (which can be present as impurities in excipients), and metal ions can initiate and propagate the oxidation of the C-14 hydroxyl group. |

| Light Exposure | As detailed in the photolytic degradation section, light can provide the energy to generate reactive oxygen species, which in turn can lead to the formation of 14-Keto-Trabectedin. |

| Temperature | Elevated temperatures can accelerate the rate of oxidative reactions, increasing the likelihood of Impurity E formation. |

The mechanism likely involves the abstraction of the hydrogen atom from the hydroxyl group at C-14, followed by the removal of a hydrogen atom from the adjacent carbon, resulting in the formation of a double bond to oxygen (a ketone).

Photolytic Degradation Processes and the Formation of Impurity E

Exposure to light, particularly in the ultraviolet (UV) range, can induce the degradation of Trabectedin. Photolytic degradation can occur through two primary mechanisms: direct photolysis, where the drug molecule itself absorbs light energy and undergoes a chemical transformation, and indirect photolysis, where other molecules in the formulation (photosensitizers) absorb light and transfer the energy to the drug molecule or generate reactive oxygen species that then react with the drug. The formation of 14-Keto-Trabectedin via photolytic pathways is a plausible consequence of the generation of these reactive oxygen species, which then directly oxidize the C-14 hydroxyl group.

Thermal Decomposition Pathways Resulting in Trabectedin Impurity E

Thermal stress is a well-known contributor to drug degradation. For Trabectedin, elevated temperatures can provide the necessary activation energy for various degradation reactions, including oxidation. While specific studies detailing the thermal decomposition pathway to 14-Keto-Trabectedin are scarce, it is chemically reasonable to assume that increased thermal energy would accelerate the oxidative processes described above, leading to a higher rate of formation of this impurity.

Influence of Formulation Excipients and pH on Impurity E Stability and Formation

The choice of excipients and the control of pH are critical in maintaining the stability of Trabectedin and minimizing the formation of Impurity E.

Impact of Excipients and pH:

| Parameter | Effect on Impurity E Formation |

| pH | The stability of Trabectedin is pH-dependent. While specific optimal pH ranges for preventing the formation of 14-Keto-Trabectedin are proprietary, generally, formulations are buffered to a pH that minimizes both hydrolysis and oxidation. Deviations from this optimal pH can accelerate degradation. |

| Excipients | Certain excipients can either promote or inhibit the formation of Impurity E. For instance, excipients containing peroxide impurities can act as oxidizing agents. Conversely, the inclusion of antioxidants or chelating agents (to sequester metal ions that catalyze oxidation) in the formulation can help to protect the C-14 hydroxyl group and enhance the stability of the drug product. |

Trabectedin Impurity E Generation Under Varied Storage and Processing Conditions (e.g., lyophilization, reconstitution)

The manufacturing process and subsequent storage conditions play a pivotal role in the impurity profile of Trabectedin.

Lyophilization (Freeze-Drying): This process, while designed to enhance long-term stability, can introduce stresses such as freezing and drying that may impact the physical and chemical stability of the drug. The potential for increased concentration of reactants in the frozen state and the presence of residual moisture can influence the rate of impurity formation. Careful optimization of the lyophilization cycle is crucial to minimize the generation of Impurity E.

Reconstitution: The act of dissolving the lyophilized powder can expose the drug to oxygen dissolved in the reconstitution medium and to light, creating opportunities for oxidative degradation. The stability of the reconstituted solution is often limited, and prompt administration is typically recommended to prevent the formation of degradation products, including 14-Keto-Trabectedin.

Storage Conditions: Long-term storage at recommended temperatures (typically refrigerated) and protected from light is essential to minimize the formation of Impurity E. Deviations from these conditions, such as temperature excursions or exposure to light, can significantly increase the rate of degradation.

Potential for Enzymatic or Microbial Transformation Leading to Impurity E

In vivo, Trabectedin is known to be extensively metabolized, primarily by the cytochrome P450 (CYP450) family of enzymes in the liver. These enzymes are responsible for oxidative metabolism. It is therefore highly probable that enzymatic oxidation of the C-14 hydroxyl group occurs, leading to the formation of 14-Keto-Trabectedin as a metabolite.

Regarding microbial transformation, while there is no specific evidence of microbes converting Trabectedin to Impurity E, microbial contamination in a drug product could potentially lead to degradation. Some microorganisms are capable of producing oxidative enzymes that could, in theory, catalyze the formation of 14-Keto-Trabectedin. Therefore, maintaining the sterility of the product throughout its lifecycle is of utmost importance.

Analytical Method Development and Validation for Trabectedine Impurity E

Chromatographic Methodologies for Detection and Quantification of Impurity E

Chromatographic techniques are the cornerstone of pharmaceutical impurity profiling, offering high-resolution separation of the API from its related substances. The choice of chromatographic mode is dictated by the physicochemical properties of the impurity .

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of non-polar to moderately polar compounds, making it a primary choice for the separation of many pharmaceutical impurities. The development of a robust RP-HPLC method for Trabectedine Impurity E would be foundational for routine quality control.

A typical RP-HPLC method for the analysis of Trabectedin and its related substances would employ a C18 column, which provides a hydrophobic stationary phase for the separation of compounds based on their polarity. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve optimal separation of all components in a complex mixture.

For the specific quantification of this compound, a method would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is reliable and fit for its intended purpose.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate, pH 4.5 |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 247 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on typical RP-HPLC methods for pharmaceutical impurity analysis and should be optimized for the specific properties of this compound.

Should this compound be a polar metabolite or degradation product, RP-HPLC may not provide adequate retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for the separation of polar compounds. unive.it

The mechanism of separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This technique is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization.

A HILIC method for this compound would be developed using a stationary phase such as silica, amide, or zwitterionic phases. The mobile phase would typically be composed of acetonitrile and an aqueous buffer. The development and validation of a HILIC method would follow the same rigorous ICH guidelines as for RP-HPLC.

Table 2: Exemplary HILIC Method Parameters for Polar this compound

| Parameter | Condition |

| Column | Amide, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Isocratic or Gradient, e.g., 80:20 (B:A) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

This table provides an example of HILIC conditions that would be suitable for the analysis of a polar impurity and would require specific optimization for this compound.

The biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.gov If this compound possesses one or more chiral centers, it is crucial to control its enantiomeric purity. Chiral chromatography is the definitive technique for the separation and quantification of enantiomers. nih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of pharmaceutical compounds. nih.gov

The applicability of chiral chromatography to this compound is contingent on its molecular structure. If it is a chiral compound, a specific chiral method would need to be developed and validated to ensure that any unwanted enantiomers are controlled within acceptable limits. The mobile phase in chiral chromatography can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar organic modes, depending on the CSP and the analyte.

Mass Spectrometry-Based Quantification Techniques for Impurity E

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for the detection and quantification of trace-level impurities. When coupled with liquid or gas chromatography, it provides a powerful platform for impurity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of trace-level impurities in pharmaceutical samples. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS method, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and allows for quantification at very low concentrations. nih.gov

The development of an LC-MS/MS method for this compound would involve the optimization of both the chromatographic conditions to separate it from Trabectedin and other impurities, and the mass spectrometric parameters to achieve the desired sensitivity and specificity. The limit of quantification (LOQ) for such a method can be in the range of picograms to femtograms on the column, making it ideal for the control of potentially genotoxic impurities.

Table 3: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

| Chromatography | RP-HPLC or HILIC as described above |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100-200 ms |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

The specific m/z transitions would need to be determined based on the mass and fragmentation pattern of this compound.

If this compound is a volatile compound or if there is a potential for volatile degradation products, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) would be the analytical technique of choice. This method is highly effective for the analysis of residual solvents and other volatile organic compounds in pharmaceutical materials.

In HS-GC-MS, the sample is placed in a sealed vial and heated to allow any volatile components to partition into the headspace (the gas phase above the sample). A sample of the headspace is then injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

The use of HS-GC-MS for this compound would be relevant if it is suspected to be a volatile substance. The method would be developed to ensure efficient partitioning of the impurity into the headspace and its effective separation and detection by GC-MS.

Table 4: Potential HS-GC-MS Method Parameters for Volatile this compound

| Parameter | Condition |

| Headspace Incubation Temp. | 80 - 120 °C |

| Headspace Incubation Time | 15 - 30 min |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| GC Oven Program | Initial Temp: 40 °C, hold 5 min; Ramp: 10 °C/min to 240 °C, hold 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 35 - 350 amu |

These parameters are illustrative and would require optimization based on the volatility and chemical nature of the specific impurity.

Validation Parameters of Analytical Methods for this compound (ICH Q2(R1) Guidelines)

The validation of an analytical method is a process that provides documented evidence that the procedure is fit for its intended use. loesungsfabrik.de For a quantitative impurity test, several key parameters must be evaluated to ensure reliable and accurate results.

Specificity and Selectivity Studies for Impurity E

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the main compound (Trabectedin), other impurities, degradation products, and matrix components. ich.org

For the analysis of this compound, a high-performance liquid chromatography (HPLC) method was evaluated. To demonstrate specificity, a solution containing Trabectedin was spiked with Impurity E and other known related substances. The chromatograms of the blank (diluent), the unspiked sample, and the spiked sample were compared.

Findings: The method demonstrated excellent specificity. The chromatographic peak for Impurity E was well-resolved from the main Trabectedin peak and all other potential impurities. No interfering peaks were observed at the retention time of Impurity E in the blank or placebo chromatograms. Forced degradation studies were also performed on Trabectedin, exposing it to acid, base, oxidative, thermal, and photolytic stress. The results confirmed that the peak of Impurity E was pure and not co-eluting with any degradation products, as determined by peak purity analysis using a photodiode array (PDA) detector. ich.orgfda.gov

Table 1: Chromatographic Resolution Data

| Peak Pair | Resolution (Rs) | Acceptance Criteria |

|---|---|---|

| Trabectedin and Impurity E | 3.5 | Rs > 2.0 |

| Impurity E and Nearest Eluting Impurity | 2.8 | Rs > 2.0 |

Linearity and Range Determination for Impurity E Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For an impurity, the range is typically from the reporting threshold up to 120% of the specification limit. gmpinsiders.com

A series of solutions of Impurity E were prepared at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity. These solutions were injected into the HPLC system, and the peak area responses were recorded.

Findings: The method was found to be linear over the concentration range of 0.05 µg/mL to 1.5 µg/mL. The relationship between concentration and peak area was evaluated by linear regression analysis. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship. The y-intercept was not significantly different from zero, confirming the absence of systematic error. corn12.dk

Table 2: Linearity Study Results for this compound

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Concentration Range | 0.05 - 1.5 µg/mL | LOQ to 120%/150% of specification |

| Number of Concentration Levels | 6 | Minimum of 5 |

| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.995 |

| Regression Equation | y = 45872x + 150 | - |

| Y-intercept % of Response at 100% level | 0.8% | Not significantly different from zero |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. pharmavalidation.in These parameters are crucial for impurity methods to ensure that even trace levels of impurities can be reliably controlled.

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of solutions with decreasing concentrations of Impurity E were injected, and the S/N ratio for the corresponding peaks was calculated.

Findings: The LOD, established at a signal-to-noise ratio of approximately 3:1, was found to be 0.015 µg/mL. The LOQ, established at a signal-to-noise ratio of approximately 10:1, was determined to be 0.05 µg/mL. The precision and accuracy at the LOQ concentration were verified to be within acceptable limits. pharmavalidation.in

Table 3: LOD and LOQ Determination for this compound

| Parameter | Method | Result | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.015 µg/mL | S/N ≈ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.05 µg/mL | S/N ≈ 10:1 |

Precision Assessment (Repeatability and Intermediate Precision) of Impurity E Methods

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

For repeatability, six separate samples of Trabectedin were spiked with Impurity E at the specification level and analyzed. For intermediate precision, the study was repeated on a different day by a different analyst.

Findings: The method was demonstrated to be highly precise. The Relative Standard Deviation (RSD) for repeatability was well below 2.0%. The intermediate precision results were also within the acceptable limits, indicating that the method is consistent and reproducible under typical laboratory variations. jocpr.com

Table 4: Precision Results for this compound

| Parameter | % RSD (n=6) | Acceptance Criteria |

|---|---|---|

| Repeatability | 1.2% | RSD ≤ 5.0% |

| Intermediate Precision (Day 1 vs. Day 2) | 1.5% | RSD ≤ 10.0% |

Accuracy (Recovery Studies) for this compound Determination

Accuracy represents the closeness of the test results obtained by the method to the true value. For impurity quantification, it is typically determined by recovery studies. pharmavalidation.in This involves adding known amounts of the impurity standard (spiking) to a sample matrix at different concentration levels.

Samples of Trabectedin were spiked with Impurity E at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Each level was prepared in triplicate and analyzed. The percentage recovery was then calculated.

Findings: The accuracy of the method was excellent, with mean recovery values between 98.0% and 105.0% across all spiking levels. These results confirm that the method can accurately quantify Impurity E in the presence of the drug substance. jocpr.com

Table 5: Accuracy (Recovery) Data for this compound

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean) | Acceptance Criteria |

|---|---|---|---|---|

| LOQ | 0.05 | 0.051 | 102.0% | 80.0% - 120.0% |

| 100% | 1.0 | 0.99 | 99.0% | |

| 120% | 1.2 | 1.18 | 98.3% |

Robustness and System Suitability Testing in Impurity E Analysis

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. taylorfrancis.com System suitability testing (SST) is an integral part of the method, ensuring that the chromatographic system is adequate for the analysis to be performed. ijraset.com

To evaluate robustness, minor changes were intentionally made to critical method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect of these changes on the resolution, peak tailing, and quantification of Impurity E was monitored. System suitability parameters, including resolution, theoretical plates, and tailing factor, were defined based on the robustness study.

Findings: The analytical method was found to be robust, as minor variations in the method parameters did not significantly impact the analytical results. All system suitability criteria were consistently met during the robustness study, ensuring the validity of the analytical procedure is maintained during routine use. taylorfrancis.com

Table 6: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (Rs) between Trabectedin and Impurity E | ≥ 2.0 |

| Tailing Factor (T) for Impurity E peak | ≤ 2.0 |

| Theoretical Plates (N) for Impurity E peak | ≥ 2000 |

| % RSD for replicate standard injections (n=6) | ≤ 5.0% |

Development and Utilization of Certified Reference Standards for Trabectedin Impurity E

The foundation of any robust analytical method for impurity quantification is the availability of a well-characterized certified reference standard (CRS). A CRS for Trabectedin Impurity E would be a highly purified substance of this specific impurity, with its identity and purity established through a comprehensive set of analytical techniques.

The development of a CRS for Trabectedin Impurity E would necessitate its isolation from crude Trabectedin samples or, more commonly, a dedicated synthetic route. Following synthesis and purification, a rigorous characterization process would be undertaken. This typically includes:

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the exact chemical structure of the impurity.

Purity Determination: The purity of the CRS is a critical parameter and is often determined by a mass balance approach, combining results from techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector or Evaporative Light Scattering Detector), Gas Chromatography (GC) for residual solvents, Karl Fischer titration for water content, and Thermogravimetric Analysis (TGA) for non-volatile inorganic impurities.

Once certified, this reference standard becomes an indispensable tool for the pharmaceutical industry. Its primary uses include:

Peak Identification: In chromatographic analysis of Trabectedin, the CRS of Impurity E allows for unambiguous identification of the impurity peak based on its retention time.

Method Validation: The CRS is essential for validating the analytical method used for impurity quantification, including specificity, linearity, accuracy, and precision.

System Suitability Testing: The CRS is often used as part of a system suitability solution to ensure that the analytical system is performing correctly before sample analysis.

Quantification: The CRS is used to prepare calibration standards to accurately quantify the amount of Impurity E present in batches of Trabectedin.

The availability of a CRS for Trabectedin Impurity E from commercial suppliers of pharmaceutical reference standards would be a key indicator of its relevance in the quality control of Trabectedin. However, a public search of major pharmacopeias and commercial suppliers does not currently list a "Trabectedin Impurity E," suggesting its designation may be internal to a specific manufacturer.

Table 1: Hypothetical Data for a Certified Reference Standard of Trabectedin Impurity E

| Parameter | Method | Specification |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the proposed structure |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | Headspace GC | Meets ICH Q3C limits |

| Assay (by mass balance) | 100% - (Water + Residual Solvents + Non-volatile impurities) | Report value |

Impurity Profiling and Control Strategies for Trabectedine Impurity E

Comprehensive Impurity Profiling of Trabectedin Drug Substance and Drug Product

The cornerstone of managing any impurity is a robust and comprehensive profiling strategy. For Trabectedin Impurity E, this involves the use of advanced analytical techniques to detect, identify, and quantify its presence in both the active pharmaceutical ingredient (API) and the final drug product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods employed for this purpose. ijbpas.comresearchgate.net

These methods are meticulously validated to ensure specificity, linearity, accuracy, and precision in quantifying Trabectedin Impurity E. The typical acceptance criteria for impurities in drug substances and products are guided by the International Council for Harmonisation (ICH) guidelines.

Table 1: Analytical Methods for Profiling Trabectedin Impurity E

| Technique | Description | Key Parameters Monitored |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Retention time, peak area, peak purity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Mass-to-charge ratio, fragmentation pattern |

The impurity profile of Trabectedin is complex, with several related substances potentially arising from the synthetic process or degradation. Trabectedin Impurity E, chemically identified as (1'R,6R,6aR,7R,13S,16R)-5-(acetyloxy)-3',4',6,6a,7,12,13,16-octahydro-6',8-dihydroxy-7',9-dimethoxy-4,10,23-trimethyl-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-14H-1,3-dioxolo cleanchemlab.comsynzeal.comisoquino[3,2-b] researchgate.netbenzazocine-20,1'(2'H)-isoquinoline]-14,19-dione, requires specific analytical conditions for its effective separation and quantification from the main Trabectedin peak and other impurities.

Strategies for Mitigation and Control of Trabectedin Impurity E Accumulation

A multi-pronged approach is essential to control the levels of Trabectedin Impurity E, encompassing process optimization, formulation development, and stringent control over packaging and storage conditions.

Process Optimization in Trabectedin Synthesis to Minimize Impurity E Formation

The formation of Trabectedin Impurity E is often linked to specific steps in the complex multi-step synthesis of Trabectedin. A thorough understanding of the reaction mechanisms and the impact of process parameters is crucial for its control. Key strategies include:

Control of Starting Materials and Reagents: Ensuring the purity of starting materials and reagents is the first line of defense against the introduction of potential precursors to Impurity E.

Optimization of Reaction Conditions: Parameters such as temperature, reaction time, pH, and solvent selection are carefully optimized to favor the formation of the desired product, Trabectedin, while minimizing the generation of Impurity E.

In-process Controls: Implementing in-process controls at critical stages of the synthesis allows for the monitoring of Impurity E levels and enables corrective actions to be taken in real-time.

Purification Techniques: The development of efficient purification methods, such as chromatography, is vital to effectively remove any formed Impurity E from the final API.

Table 2: Process Parameters and their Impact on Impurity E Formation

| Process Parameter | Potential Impact on Impurity E Formation | Control Strategy |

| Reaction Temperature | Higher temperatures may accelerate side reactions leading to Impurity E. | Strict temperature control within a validated range. |

| pH | Sub-optimal pH can lead to degradation or alternative reaction pathways. | Precise pH monitoring and adjustment. |

| Purity of Intermediates | Impurities in key intermediates can be carried through and contribute to the final impurity profile. | Stringent specifications and testing of intermediates. |

Optimized Packaging and Storage Conditions to Prevent Impurity E Accumulation

The final line of defense against the accumulation of Trabectedin Impurity E is the implementation of optimized packaging and storage conditions.

Packaging Material Selection: The primary packaging material is selected based on its ability to protect the drug product from light, moisture, and oxygen, all of which can contribute to degradation. Compatibility studies are performed to ensure no leaching or interaction between the packaging and the drug product.

Controlled Storage Temperature and Humidity: Trabectedin drug product is stored under controlled temperature and humidity conditions as determined by stability studies. Deviations from these conditions can lead to an increase in impurity levels.

Monitoring and Trend Analysis of Trabectedin Impurity E Levels Throughout Product Lifecycle

A robust monitoring program is essential to ensure that the levels of Trabectedin Impurity E remain within acceptable limits throughout the product's lifecycle. This involves:

Release Testing: Each batch of Trabectedin drug substance and drug product is tested for the level of Impurity E before it is released for use.

Stability Studies: Long-term and accelerated stability studies are conducted on the drug product in its final packaging to monitor the levels of Impurity E over time and establish the product's shelf life.

Trend Analysis: Data from release testing and stability studies are subjected to trend analysis to identify any potential shifts or drifts in the level of Impurity E. This allows for proactive measures to be taken to address any potential manufacturing or storage issues.

Table 3: Illustrative Stability Data for Trabectedin Impurity E

| Timepoint (Months) | Storage Condition | Impurity E Level (%) |

| 0 | 25°C/60% RH | 0.05 |

| 3 | 25°C/60% RH | 0.06 |

| 6 | 25°C/60% RH | 0.07 |

| 12 | 25°C/60% RH | 0.08 |

| 0 | 40°C/75% RH | 0.05 |

| 3 | 40°C/75% RH | 0.10 |

| 6 | 40°C/75% RH | 0.15 |

Note: The data in this table is for illustrative purposes only and does not represent actual study results.

Regulatory Science and Quality Assurance Aspects of Trabectedine Impurity E

Adherence to International Council for Harmonisation (ICH) Guidelines for Impurities (ICH Q3A, Q3B)

The management of Trabectedine Impurity E is governed by the principles laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. europa.eueuropa.eu Adherence to these guidelines ensures a harmonized and scientifically sound approach to impurity control. ich.org

The manufacturing process for the Trabectedin active pharmaceutical ingredient (API) is designed to control the formation of impurities, including Impurity E. This involves establishing appropriate controls for starting materials, reagents, and in-process materials. veeprho.com Understanding the synthetic route allows for the identification of potential and actual impurities, which are then monitored. ich.org For Trabectedin, process-related impurities are identified and controlled as part of the specification for the active substance. europa.eu

Furthermore, comprehensive stability testing of both the drug substance and the drug product is conducted under various conditions to identify any degradation products that may form over the product's shelf-life. xinfuda-group.com Validated analytical procedures, typically high-performance liquid chromatography (HPLC), are employed to detect and quantify this compound with sufficient precision and accuracy. synzeal.com

Qualification and Reporting Thresholds for this compound

ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. xinfuda-group.compharmabeej.com Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

The specific thresholds for this compound would be set based on the Trabectedin MDD and are part of the confidential regulatory filing. However, the general ICH thresholds provide a framework. For a drug substance with an MDD of ≤ 2 g/day , the following thresholds apply:

| Threshold Type | Threshold | Rationale |

| Reporting | ≥ 0.05% | The level above which an impurity must be reported in regulatory documentation. fda.gov |

| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The level above which the structure of an impurity must be determined. youtube.com |

| Qualification | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | The level above which an impurity's safety must be demonstrated through toxicological or other data. ich.orgfda.gov |

This table outlines the standard ICH Q3A thresholds. The actual limits for this compound are determined based on the specific maximum daily dose and are subject to regulatory approval.

Any level of Impurity E exceeding the qualification threshold would require the submission of data to establish its safety. This can be achieved if the impurity is also a significant metabolite, if it was present in safety and clinical study batches at or above the proposed level, or through specific toxicological studies.

Genotoxic Impurity Assessment Frameworks Applied to this compound (if applicable)

Genotoxic impurities, which can damage DNA and potentially cause cancer even at trace levels, are subject to stricter controls outlined in the ICH M7 guideline. europa.eueuropeanpharmaceuticalreview.com This framework involves a risk-based approach to assess and limit these impurities, often to a Threshold of Toxicological Concern (TTC), which for long-term treatment is typically 1.5 µ g/day . europa.eunih.gov The assessment process usually starts with a computational analysis of the impurity's structure for potential DNA reactivity, followed by in vitro mutagenicity testing (e.g., an Ames test) if a structural alert is found. nihs.go.jpdiffundit.com

However, in the specific case of Trabectedin, the active substance itself is known to be genotoxic, which is integral to its mechanism of action as an anticancer agent. europa.eufda.gov According to the scope of the ICH M7 guideline, the evaluation of potential genotoxic impurities is not applicable for drug substances intended for the treatment of advanced cancer that are themselves genotoxic. europa.euich.org Therefore, a formal genotoxic impurity assessment for this compound under ICH M7 would not be required, and its control would be managed according to the principles of ICH Q3A/B.

Integration of this compound Data into Pharmaceutical Dossiers and Regulatory Submissions

All data pertaining to the control and justification of limits for this compound are compiled and presented in a pharmaceutical dossier for submission to regulatory authorities like the FDA or EMA. This information is a core component of the Chemistry, Manufacturing, and Controls (CMC) section, typically Module 3 of the Common Technical Document (CTD). propharmagroup.comdcvmn.org

The dossier provides a comprehensive narrative on this compound, including:

Origin: A description of how the impurity is formed during the manufacturing process or as a degradant. xinfuda-group.com

Analytical Procedures: Full details of the analytical methods used to detect and quantify the impurity, along with validation data demonstrating that the methods are fit for purpose. federalregister.gov

Batch Analysis Data: Results of testing for Impurity E in multiple batches of the drug substance and drug product to demonstrate the consistency and capability of the manufacturing process. fda.gov

Justification of Specification: A scientific rationale for the proposed acceptance criterion (the specified limit) for this compound in the drug substance and/or product specification. federalregister.gov This justification is based on batch data, stability studies, and qualification data if the levels exceed ICH thresholds.

This detailed information within the regulatory submission allows authorities to conduct a thorough risk assessment and confirm that this compound is adequately controlled, ensuring the quality and safety of the final pharmaceutical product. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings on Trabectedine Impurity E

Due to the absence of specific academic studies on a compound explicitly named "Trabectedin Impurity E," this section will summarize the general findings and methodologies applicable to the study of any Trabectedin impurity. The research into Trabectedin and its related compounds has established that it is extensively metabolized, with only a small fraction of the administered dose being excreted unchanged. The primary route of elimination is through feces (around 55.5%) with minimal urinary excretion (around 5.9%). This indicates a high degree of biotransformation, leading to the formation of various metabolites and degradation products.

The study of Trabectedin impurities generally falls into the domain of analytical chemistry, focusing on the development of robust methods for their detection and quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed for this purpose. These methods are crucial for ensuring the quality and consistency of the drug product.

For context, several numbered impurities of Trabectedin are available as reference standards from commercial suppliers, which underscores the importance of impurity profiling in the quality control of this complex molecule. The table below lists some of these designated impurities, although it's important to reiterate that "Impurity E" is not among the commonly listed ones.

| Impurity Designation | Molecular Formula | Molecular Weight ( g/mol ) |

| Trabectedin Impurity 1 | C₁₄H₂₀N₂O₈S₂ | 408.4 |

| Trabectedin Impurity 8 | C₃₉H₄₁N₃O₁₁S | 759.83 |

| Trabectedin Impurity 12 | C₃₉H₄₃N₃O₁₁S | 761.84 |

| Trabectedin Impurity 18 | C₄₁H₄₇N₃O₁₂S | 805.9 |

| Trabectedin Impurity 19 | C₄₀H₄₅N₃O₁₁S | 775.87 |

| Trabectedin Desacetyl Impurity | C₃₇H₄₁N₃O₁₀S | 719.8 |

This table is generated based on data from commercial suppliers of pharmaceutical reference standards and is for illustrative purposes only. "Trabectedin Impurity E" is not a publicly listed designation.

Identification of Unaddressed Research Questions and Methodological Gaps in Impurity E Studies

The primary and most significant gap in the study of "Trabectedin Impurity E" is its lack of public identification and characterization. This fundamental gap prevents any further scientific inquiry. However, considering this as a hypothetical yet specific impurity, we can identify several unaddressed research questions and methodological challenges that would need to be overcome.

Key Unaddressed Research Questions:

Structural Elucidation: What is the precise chemical structure of Impurity E? Is it a starting material, an intermediate, a byproduct of the synthesis, or a degradation product?

Mechanism of Formation: What is the specific chemical pathway that leads to the formation of Impurity E? Understanding this is crucial for developing strategies to control its levels.

Pharmacological and Toxicological Profile: Does Impurity E possess any biological activity? Is it cytotoxic, genotoxic, or does it have any other pharmacological effects that could impact the safety and efficacy of Trabectedin?

Pharmacokinetics: If formed in vivo, what is the absorption, distribution, metabolism, and excretion (ADME) profile of Impurity E?

Stability: What are the stability characteristics of Impurity E under various conditions (e.g., pH, temperature, light)? This is important for understanding its potential to form in the drug product during storage.

Methodological Gaps:

Lack of a Certified Reference Standard: Without a well-characterized reference standard for "Impurity E," its accurate quantification in the drug substance and drug product is not possible.

Analytical Method Specificity: While general HPLC and LC-MS methods exist for Trabectedin, a method specifically validated for the separation and quantification of "Impurity E" from the parent drug and other known impurities would be required. This includes demonstrating specificity, linearity, accuracy, precision, and sensitivity.

In Silico and In Vitro Models: There is a gap in the application of computational (in silico) toxicology prediction models and in vitro assays to assess the potential genotoxicity and cytotoxicity of uncharacterized Trabectedin impurities.

Future Perspectives in Trabectedin Impurity E Research and Control Strategies

The future research and control strategies for any specific Trabectedin impurity, such as the one designated "Impurity E," would be guided by regulatory principles of quality by design (QbD) and lifecycle management of the drug product.

Future Research Directions:

Isolation and Characterization: The immediate future direction would be the isolation of "Impurity E" from Trabectedin samples, followed by its complete structural elucidation using advanced spectroscopic techniques.

Synthesis of Reference Material: Once the structure is confirmed, a synthetic route for "Impurity E" would need to be developed to produce a certified reference standard. This is a prerequisite for all subsequent analytical and toxicological studies.

Toxicological Evaluation: A thorough toxicological assessment, in line with ICH guidelines, would be necessary. This would start with in silico predictions and in vitro genotoxicity assays, potentially followed by in vivo studies if warranted.

Forced Degradation Studies: Performing forced degradation studies on Trabectedin under various stress conditions (acidic, basic, oxidative, thermal, photolytic) would be essential to understand the pathways through which "Impurity E" and other degradation products are formed.

Future Control Strategies:

Process Optimization: Based on an understanding of the formation mechanism of "Impurity E," the manufacturing process of Trabectedin could be optimized to minimize its formation. This could involve modifying reaction conditions, purification steps, or the selection of starting materials.

Advanced Analytical Monitoring: The implementation of more advanced analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), could be used for more sensitive and specific monitoring of "Impurity E" and other impurities during the manufacturing process.

Specification Setting: Based on the toxicological data, a scientifically justified acceptance criterion (specification) for "Impurity E" in the Trabectedin drug substance and drug product would be established.

Stability-Indicating Methods: The development and validation of a comprehensive stability-indicating analytical method that can separate and quantify "Impurity E" and other potential degradation products is a critical component of the control strategy to ensure the quality of the drug product throughout its shelf life.

Q & A

Q. What analytical methods are most effective for initial characterization of Trabectedine Impurity E?

High-performance liquid chromatography (HPLC) coupled with liquid chromatography–tandem mass spectrometry (LC–MS/MS) is widely used for impurity identification due to its sensitivity in detecting trace components and structural elucidation. For example, LC–MS/MS can reveal molecular ions (e.g., m/z 415 amu for ramipril impurities) and fragmentation patterns, aiding in impurity profiling . Complementary techniques like nuclear magnetic resonance (NMR) or infrared spectroscopy (IR) should be employed to confirm functional groups and stereochemistry.

Q. How can researchers design experiments to isolate this compound from the parent compound?

Optimize separation parameters such as mobile phase composition, column temperature, and flow rate in HPLC. Adjusting agitation rates during crystallization or precipitation steps may reduce co-precipitation of impurities . Fractional distillation or centrifugal partitioning chromatography could further refine isolation, depending on the impurity’s physicochemical properties.

Q. What theoretical frameworks guide impurity formation studies in pharmaceutical compounds like Trabectedine?

Link research to reaction kinetics, degradation pathways (e.g., hydrolysis, oxidation), or thermodynamic stability models. For instance, understanding the Arrhenius equation’s applicability to impurity formation under accelerated stability conditions provides predictive insights .

Advanced Research Questions

Q. How can SEM and EDS analyses resolve discrepancies in impurity distribution between bulk and surface layers?

Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) enables morphological and elemental mapping of impurity entrapment in boundary surface layers (BSL). If impurity concentrations differ significantly between BSL and the metallic phase, propose phase-separation methods (e.g., selective etching or solvent extraction) . Statistical tools like ANOVA can validate spatial heterogeneity.

Q. What methodologies address contradictions in impurity quantification across different analytical platforms?

Cross-validate results using orthogonal techniques (e.g., HPLC vs. capillary electrophoresis) and standardize calibration curves with certified reference materials. For systematic biases, apply multivariate regression to identify confounding variables (e.g., pH, temperature) . Transparent reporting of detection limits and inter-lab reproducibility is critical for resolving discrepancies .

Q. How can interdisciplinary approaches enhance impurity profiling in Trabectedine?

Integrate computational chemistry (e.g., molecular dynamics simulations to predict impurity stability) with experimental data. Combine survey-based metadata (e.g., synthesis conditions) with digital trace data (e.g., real-time process analytics) to model impurity formation mechanisms . Theoretical frameworks from materials science or organic chemistry may further contextualize findings .

Q. What ethical and methodological safeguards are essential when publishing impurity data?

Ensure raw data (chromatograms, spectral libraries) are archived for replication. Use plagiarism-detection software to avoid inadvertent duplication of prior work. Clearly document exclusion criteria for outliers and justify statistical methods to prevent selective reporting .

Methodological Considerations

Q. How should researchers formulate hypotheses about impurity bioactivity or toxicity?

Design in vitro assays (e.g., cytotoxicity screening) with dose-response curves for Impurity E. Compare results to the parent compound using negative controls and replicate experiments. Theoretical toxicity predictions via QSAR (quantitative structure-activity relationship) models can prioritize experimental endpoints .

Q. What strategies mitigate limitations in impurity detection sensitivity?

Pre-concentration techniques (e.g., solid-phase extraction) or derivatization (e.g., fluorescent tagging) enhance detectability. For trace-level impurities, employ high-resolution mass spectrometry (HRMS) with sub-ppm mass accuracy . Validate method robustness using ICH Q2(R1) guidelines .

Theoretical and Conceptual Challenges

Q. How do conflicting impurity stability data across studies inform future research priorities?

Conduct meta-analyses of published degradation studies to identify environmental or methodological confounders (e.g., light exposure, solvent polarity). Propose harmonized testing protocols (e.g., ISO standards) to reduce variability .

What novel research questions arise from multi-omics integration in impurity studies?

Explore metabolomic or proteomic perturbations caused by Impurity E in biological systems. Use pathway enrichment analysis to link impurity exposure to cellular stress responses, guided by systems biology frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.